molecular formula C21H22BrN3OS2 B2802026 N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide CAS No. 1223838-84-3

N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2802026
CAS No.: 1223838-84-3
M. Wt: 476.45
InChI Key: GSSDTXUZWNQFJG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex 1,4-diazaspiro[4.6]undeca-1,3-diene core, a structure known to contribute to diverse biological activities. The presence of the N -(4-bromophenyl)acetamide moiety, a common pharmacophore in bioactive molecules, suggests potential for this compound to be explored in the development of enzyme inhibitors . Furthermore, the incorporation of a thiophene ring, a privileged scaffold in pharmaceuticals, is known to enhance a molecule's binding affinity and metabolic stability, making it a valuable component in the design of new therapeutic agents . Research into structurally related compounds, particularly those containing the acetamide group linked to a bromophenyl ring, has demonstrated promising in vitro inhibitory activity against enzymes like α-glucosidase and α-amylase, highlighting their potential in metabolic disorder research . Other analogs have been investigated for their antimycobacterial properties, indicating a broader scope of application in infectious disease research . The specific combination of the spirocyclic diamine system with the thiophene and bromophenyl groups makes this compound a unique and versatile building block for constructing chemical libraries or a key intermediate for further synthetic elaboration. Researchers can utilize this compound in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a precursor in the synthesis of more complex molecules via cross-coupling reactions . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3OS2/c22-15-7-9-16(10-8-15)23-18(26)14-28-20-19(17-6-5-13-27-17)24-21(25-20)11-3-1-2-4-12-21/h5-10,13H,1-4,11-12,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSDTXUZWNQFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of aniline to obtain 4-bromoaniline. This intermediate is then reacted with thiophene-2-carbaldehyde under specific conditions to form the thiophene ring. The diazaspiro structure is introduced through a cyclization reaction involving a suitable diamine and a spirocyclic precursor. Finally, the acetamide group is added via an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Azido or thiocyanato derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving thiophene and diazaspiro compounds.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain proteins or enzymes, while the thiophene ring can participate in π-π interactions. The diazaspiro structure provides rigidity and spatial orientation, enhancing the compound’s ability to interact with its targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide :

  • Core : Pyridazin-3(2H)-one replaces the diazaspiro ring.
  • Activity : Potent and specific FPR2 agonist (EC₅₀ in nM range), activating calcium mobilization and chemotaxis in neutrophils.
  • SAR Insight: Methoxybenzyl substitution at pyridazinone enhances FPR2 selectivity over FPR1 .

Thiophene-Acetamide Derivatives

N-(4-Bromophenyl)-2-(2-thienyl)acetamide :

  • Simplified Structure : Lacks the diazaspiro system; directly links thiophene to acetamide.
  • Activity : Demonstrates in vitro antimycobacterial activity, highlighting the pharmacophoric importance of thiophene and bromophenyl motifs .

Diazaspiro Derivatives with Varied Aromatic Substituents

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide :

  • Substituent : 3,4-Dichlorophenyl instead of 4-bromophenyl.

N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide :

  • Substituent : 3-Chloro-2-methylphenyl group.
  • SAR Note: Chlorine and methyl groups may influence lipophilicity and steric interactions .

Heterocycle-Modified Analogues

N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (21) :

  • Core : Imidazole replaces diazaspiro; benzofuran substitutes thiophene.
  • Activity: Targets inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide biosynthesis .

Key Research Findings and Insights

  • Substituent Effects : Bromine at the phenyl ring enhances electron-withdrawing properties, while thiophene contributes π-π stacking interactions. Modifications like chlorine or methoxy groups alter lipophilicity and target engagement .

Biological Activity

N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological significance, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the spirocyclic structure and subsequent functionalization. The detailed synthetic route often includes the following steps:

  • Formation of the Spiro Compound : The initial step involves creating the diazaspiro structure through cyclization reactions.
  • Thioacetylation : The thiol group is introduced via a thioacetylation reaction.
  • Bromination : The 4-bromophenyl group is introduced through bromination of the phenolic precursor.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown promising activity against various bacterial strains and fungi by disrupting cellular processes and inhibiting growth .

Anticancer Activity

Studies have demonstrated that this compound may possess anticancer properties as well. In vitro assays against human cancer cell lines (e.g., MCF7 for breast cancer) have indicated that certain derivatives can induce cytotoxic effects, possibly through apoptosis pathways or by interfering with cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Disruption of Membrane Integrity : The presence of the thiophene moiety can affect membrane permeability in microbial cells, leading to cell death.
  • Interference with DNA/RNA Synthesis : Some derivatives may bind to nucleic acids or interfere with their synthesis, further contributing to their anticancer and antimicrobial effects.

Case Study 1: Antimicrobial Screening

A study evaluated various derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria using a turbidimetric method. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as effective antimicrobial agents.

Case Study 2: Anticancer Efficacy

In another research effort, a series of related compounds were tested for cytotoxicity against MCF7 cells using the Sulforhodamine B (SRB) assay. Notably, some derivatives showed IC50 values below 10 µM, suggesting potent anticancer activity.

Data Summary

Activity Type Tested Compound IC50/MIC Values Target Organism/Cell Line
AntimicrobialVarious DerivativesLow µM RangeGram-positive & Gram-negative bacteria
AnticancerSelected Derivatives<10 µMMCF7 (Breast Cancer Cell Line)

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

  • Methodological Answer : Synthesis requires multi-step reactions involving bromophenyl precursors, thioether linkages, and spirocyclic diazaspiro intermediates. Critical parameters include:

  • Temperature control : Maintain 60–80°C during coupling reactions to avoid side products .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates .
  • Purification : Column chromatography or recrystallization ensures purity (>95%) .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C-NMR, FT-IR (amide C=O stretch ~1650 cm1^{-1}), and HRMS .

Q. How can researchers design experiments to assess initial biological activity?

  • Methodological Answer :

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 10–100 µM concentrations .
  • Antimicrobial testing : Evaluate bacterial/fungal inhibition via disk diffusion (e.g., E. coli, C. albicans) at 50–200 µg/mL .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Q. What spectroscopic techniques are essential for structural validation?

  • Methodological Answer :

  • NMR : 1H^1H-NMR identifies aromatic protons (δ 7.2–8.1 ppm) and thiophene protons (δ 6.8–7.0 ppm). 13C^{13}C-NMR confirms sp2^2-hybridized carbons in the diazaspiro ring (~120–140 ppm) .
  • Mass Spectrometry : HRMS with ESI+ mode detects [M+H]+^+ peaks (expected m/z ~550–600) .
  • X-ray crystallography : Resolves spirocyclic conformation and dihedral angles (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational methods optimize synthesis pathways and predict reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies (e.g., B3LYP/6-31G*) to identify rate-limiting steps in thioether bond formation .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction yields (e.g., DMF vs. THF) .
  • TDDFT : Predict UV-Vis spectra (λmax\lambda_{\text{max}} ~270–300 nm) for photostability analysis .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Meta-analysis : Compare IC50_{50} values across studies (e.g., MCF-7: 12 µM vs. 45 µM) while controlling for assay protocols (e.g., incubation time, serum content) .
  • Purity verification : Re-test compounds with HPLC (≥98% purity) to exclude impurities as confounding factors .
  • Target engagement assays : Use SPR or ITC to measure direct binding to proposed targets (e.g., kinases, tubulin) .

Q. How can structure-activity relationship (SAR) studies enhance potency?

  • Methodological Answer :

  • Substituent variation : Replace 4-bromophenyl with 4-Cl or 4-CF3_3 to modulate lipophilicity (clogP ~3.5–4.2) .
  • Spirocyclic modifications : Introduce methyl groups at C6 of the diazaspiro ring to improve metabolic stability .
  • Thiophene replacement : Test furan or pyridine analogs to alter π-π stacking interactions .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Cryo-EM/Molecular Docking : Model binding to tubulin or topoisomerase II using AutoDock Vina (∆G ≤ -8 kcal/mol) .
  • NMR-based STD assays : Identify key pharmacophores (e.g., thiophene, bromophenyl) via saturation transfer difference .
  • Metabolomics : Track hepatic metabolism using LC-MS/MS to identify sulfoxide or glucuronide derivatives .

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